tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an oxazolidinone ring, and an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivativeThe reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific pathways, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate include:
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl (2-methyl-2-oxazolidin-3-yl)ethyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications where precise control over chemical properties is required.
Properties
IUPAC Name |
tert-butyl N-[2-(5-ethyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-5-8-9(15)14(11(17)18-8)7-6-13-10(16)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXAKDIJXULSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)O1)CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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